molecular formula C15H21NO4 B3049630 1-Benzyl 4-tert-butyl L-aspartate CAS No. 2131-29-5

1-Benzyl 4-tert-butyl L-aspartate

Cat. No.: B3049630
CAS No.: 2131-29-5
M. Wt: 279.33 g/mol
InChI Key: LUPVGUVBPZBXKG-LBPRGKRZSA-N
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Description

1-Benzyl 4-tert-butyl L-aspartate is a chemical compound with the molecular formula C15H21NO4 It is an ester derivative of L-aspartic acid, featuring a benzyl group and a tert-butyl group attached to the aspartate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl 4-tert-butyl L-aspartate can be synthesized through a multi-step process involving the esterification of L-aspartic acidThe reaction typically requires the use of reagents such as benzyl bromide and tert-butyl alcohol, along with a suitable catalyst like a strong acid or base to facilitate the esterification reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 4-tert-butyl L-aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

1-Benzyl 4-tert-butyl L-aspartate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl 4-tert-butyl L-aspartate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. The exact mechanism depends on the context of its use, such as its role in enzyme-catalyzed reactions or its interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl 4-tert-butyl L-aspartate is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl (2S)-2-aminobutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-12(16)14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPVGUVBPZBXKG-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595085
Record name 1-Benzyl 4-tert-butyl L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2131-29-5
Record name 1-Benzyl 4-tert-butyl L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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